trans-3-Chloroacrylic acid

Descripción general

Descripción

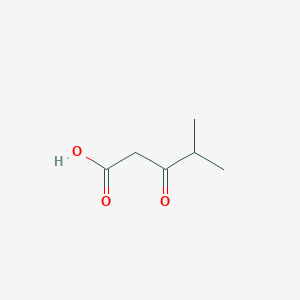

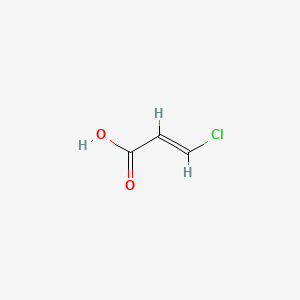

(e)-3-Chloroacrylic acid, also known as trans-3-chloroacrylate, belongs to the class of organic compounds known as acrylic acids and derivatives. These are organic compounds containing acrylic acid CH2=CHCO2H or a derivative thereof (e)-3-Chloroacrylic acid is soluble (in water) and a weakly acidic compound (based on its pKa).

3-chloroacrylic acid is a chlorocarboxylic acid that is acrylic acid in which one of the hydrogens at position 3 is substituted by chlorine. It is a chlorocarboxylic acid and a monocarboxylic acid. It derives from an acrylic acid. It is a conjugate acid of a 3-chloroacrylate.

Aplicaciones Científicas De Investigación

Catalytic Mechanism and Enzyme Interactions

trans-3-Chloroacrylic acid dehalogenase (CaaD) is a key enzyme that transforms this compound into malonate semialdehyde. This process involves the addition of water to the C-2, C-3 double bond, followed by the loss of HCl from the C-3 position. Critical to this mechanism are the active site residues like betaPro-1, alphaArg-8, alphaArg-11, and alphaGlu-52, which play significant roles in the enzymatic reaction. These residues are mechanistically important, as evident from kinetic and NMR analysis, which also indicate the involvement of these residues in substrate binding and stabilizing the aci-carboxylate intermediate in a Michael addition mechanism (Azurmendi et al., 2004).

Structural Insights and Novel Hydration Mechanism

The structural analysis of CaaD reveals a unique hydration mechanism in the Tautomerase Superfamily. The enzyme's structure, particularly the positioning of Glu-52 in the α-subunit, is crucial for activating water for the addition of a hydroxyl group to 3-chloroacrylate. Pro-1 in the β-subunit provides a proton to C-2, facilitating the hydration reaction and highlighting the distinct active site environment of CaaD (de Jong et al., 2004).

Bacterial Degradation and Specific Dehalogenases

Certain bacteria can utilize cis- and this compound as a carbon source, producing specific dehalogenases for each isomer. These enzymes transform 3-chloroacrylic acid into muconic acid semialdehyde, showcasing the microbial capacity to degrade and utilize chloroacrylic acids (Vlieg & Janssen, 1991).

Enzymatic Analysis and Mutational Studies

A comprehensive mutational analysis of CaaD highlights the roles of various active site residues. Mutants constructed at positions like βAsn-39, αPhe-39, and αPhe-50, along with kinetic parameters, provide insights into the enzyme's dehalogenase and hydratase activities. This analysis helps in understanding the structural bases of these observations (Poelarends et al., 2013).

Environmental and Agricultural Relevance

The degradation of 1,3-dichloropropene, used in agriculture, involves CaaD. This enzyme's role in converting harmful compounds into less toxic substances highlights its environmental and agricultural significance (Wang et al., 2003).

Propiedades

IUPAC Name |

3-chloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074993 | |

| Record name | 3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625-40-1 | |

| Record name | 3-Chloroacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)

![5-Methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol](/img/structure/B1221858.png)